molecular formula C20H19NO2 B3103305 3-(1-Hexynyl)-3-hydroxy-2-phenyl-1-isoindolinone CAS No. 143647-60-3

3-(1-Hexynyl)-3-hydroxy-2-phenyl-1-isoindolinone

Cat. No.: B3103305
CAS No.: 143647-60-3
M. Wt: 305.4 g/mol
InChI Key: VKBFHMZCOIHNJG-UHFFFAOYSA-N
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Description

3-(1-Hexynyl)-3-hydroxy-2-phenyl-1-isoindolinone is a complex organic compound with a unique structure that includes a hexynyl group, a hydroxy group, and a phenyl group attached to an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hexynyl)-3-hydroxy-2-phenyl-1-isoindolinone typically involves the reaction of 1-hexyne with a suitable isoindolinone precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 1-hexyne is reacted with 2-phenyl-1-isoindolinone in the presence of a palladium catalyst and a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hexynyl)-3-hydroxy-2-phenyl-1-isoindolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of the alkyne group.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Formation of 3-(1-Hexynyl)-2-phenyl-1-isoindolinone.

    Reduction: Formation of 3-(1-Hexenyl)-3-hydroxy-2-phenyl-1-isoindolinone or 3-(1-Hexyl)-3-hydroxy-2-phenyl-1-isoindolinone.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(1-Hexynyl)-3-hydroxy-2-phenyl-1-isoindolinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Hexynyl)-3-hydroxy-2-phenyl-1-isoindolinone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the alkyne and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Hexynylbenzene: Similar structure but lacks the isoindolinone core.

    1-Phenyl-1-hexyne: Similar structure but lacks the hydroxy group.

    2-Phenyl-1-isoindolinone: Similar structure but lacks the hexynyl group.

Uniqueness

3-(1-Hexynyl)-3-hydroxy-2-phenyl-1-isoindolinone is unique due to the presence of all three functional groups (hexynyl, hydroxy, and phenyl) attached to the isoindolinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-hex-1-ynyl-3-hydroxy-2-phenylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-3-4-10-15-20(23)18-14-9-8-13-17(18)19(22)21(20)16-11-6-5-7-12-16/h5-9,11-14,23H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBFHMZCOIHNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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